
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position, a hydroxy group at the 3-position, a methoxy group at the 4-position, and a nonyl group attached to the nitrogen atom of the carboxamide. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- typically involves multi-step organic reactions. One common synthetic route starts with the nitration of pyridine to form 2-nitropyridine. This intermediate is then reduced to 2-aminopyridine, which undergoes acylation with a suitable carboxylic acid derivative to form 2-pyridinecarboxamide. Subsequent hydroxylation and methoxylation reactions introduce the hydroxy and methoxy groups at the 3- and 4-positions, respectively. Finally, the nonyl group is introduced through an alkylation reaction using a nonyl halide under basic conditions.
Industrial Production Methods
Industrial production of 2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency. The industrial process also includes purification steps such as crystallization, distillation, and chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group at the 4-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-keto-4-methoxy-N-nonyl-2-pyridinecarboxamide.
Reduction: Formation of 2-amino-3-hydroxy-4-methoxy-N-nonylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the hydroxy and methoxy groups enhances its ability to form hydrogen bonds, while the nonyl group contributes to its hydrophobic character, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Pyridinecarboxamide: Lacks the hydroxy, methoxy, and nonyl groups, resulting in different chemical and physical properties.
3-Hydroxy-4-methoxypyridine: Lacks the carboxamide and nonyl groups, affecting its reactivity and applications.
N-Nonylpyridine: Lacks the carboxamide, hydroxy, and methoxy groups, leading to different biological and chemical behavior.
Uniqueness
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nonyl group enhances its hydrophobicity, making it more suitable for applications involving lipid environments. The hydroxy and methoxy groups contribute to its ability to form hydrogen bonds, influencing its interactions with biological targets and its solubility in polar solvents.
属性
CAS 编号 |
437651-11-1 |
|---|---|
分子式 |
C16H26N2O3 |
分子量 |
294.39 g/mol |
IUPAC 名称 |
3-hydroxy-4-methoxy-N-nonylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H26N2O3/c1-3-4-5-6-7-8-9-11-18-16(20)14-15(19)13(21-2)10-12-17-14/h10,12,19H,3-9,11H2,1-2H3,(H,18,20) |
InChI 键 |
VKPKNBXGRBWZDS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCNC(=O)C1=NC=CC(=C1O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
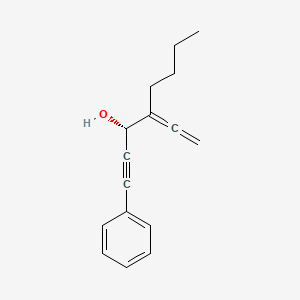
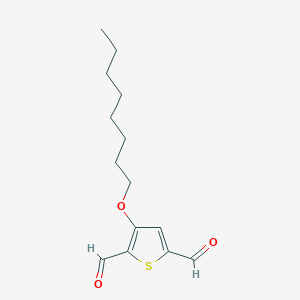
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
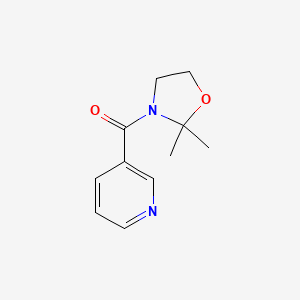
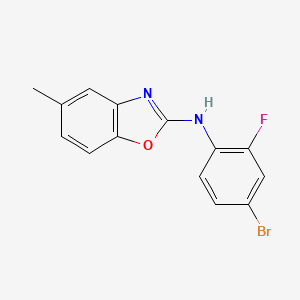
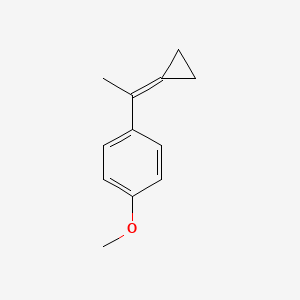
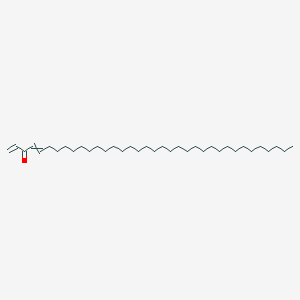
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)
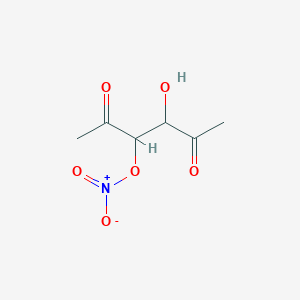
![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
